Cas no 66026-80-0 (Genistein 8-C-glucoside)

Genistein 8-C-glucoside 化学的及び物理的性質

名前と識別子

-

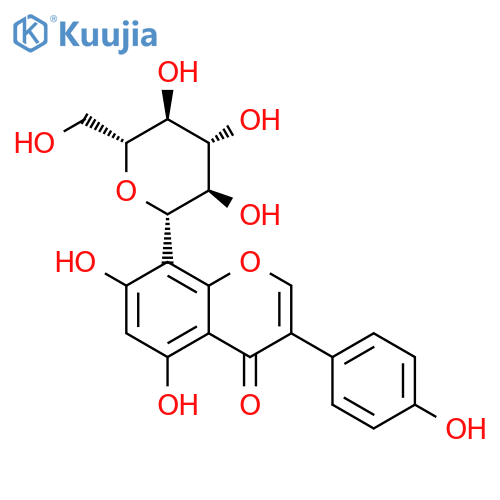

- (1S)-1,5-anhydro-1-[5,7-dihydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-8-yl]-D-glucitol

- 8-C-Glucosylgenistein

- 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

- G8CG

- Genistein 8-c-glucoside

- SCHEMBL15241300

- CHEMBL1945734

- CS-0100476

- Q27106711

- 66026-80-0

- C10420

- CHEBI:5304

- (1S)-1,5-anhydro-1-[5,7-dihydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-D-glucitol

- HY-N6882

- MS-27705

- DTXSID10415186

- AKOS040740791

- G16155

- DA-73695

- 4H-1-Benzopyran-4-one, 8-beta-D-glucopyranosyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-

- Genistein 8-C-glucoside

-

- インチ: InChI=1S/C21H20O10/c22-6-13-17(27)18(28)19(29)21(31-13)15-12(25)5-11(24)14-16(26)10(7-30-20(14)15)8-1-3-9(23)4-2-8/h1-5,7,13,17-19,21-25,27-29H,6H2/t13-,17-,18+,19-,21+/m1/s1

- InChIKey: HIWJJOYYZFELEZ-FFYOZGDPSA-N

- ほほえんだ: C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O

計算された属性

- せいみつぶんしりょう: 432.10564683 g/mol

- どういたいしつりょう: 432.10564683 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 7

- 水素結合受容体数: 10

- 重原子数: 31

- 回転可能化学結合数: 3

- 複雑さ: 690

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 5

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 177Ų

- ぶんしりょう: 432.4

- 疎水性パラメータ計算基準値(XlogP): 0.2

Genistein 8-C-glucoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chengdu Biopurify Phytochemicals Ltd | BP2095-5mg |

Genistein 8-C-glucoside |

66026-80-0 | 98% | 5mg |

$260 | 2023-09-19 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56506-5mg |

Genistein 8-c-glucoside |

66026-80-0 | 98% | 5mg |

¥0.00 | 2023-09-07 | |

| Biosynth | RCA02680-5 mg |

Genistein 8-C-glucoside |

66026-80-0 | 5mg |

$1,069.85 | 2023-01-02 | ||

| TargetMol Chemicals | T13701-5 mg |

Genistein 8-c-glucoside |

66026-80-0 | 99.72% | 5mg |

¥ 7,678 | 2023-07-11 | |

| TargetMol Chemicals | T13701-1 mg |

Genistein 8-c-glucoside |

66026-80-0 | 99.72% | 1mg |

¥ 2,541 | 2023-07-11 | |

| TargetMol Chemicals | T13701-25 mg |

Genistein 8-c-glucoside |

66026-80-0 | 99.72% | 25mg |

¥ 17,363 | 2023-07-11 | |

| MedChemExpress | HY-N6882-1mg |

Genistein 8-c-glucoside |

66026-80-0 | 99.72% | 1mg |

¥2400 | 2024-04-18 | |

| Aaron | AR01SKSV-2mg |

4H-1-Benzopyran-4-one, 8-β-D-glucopyranosyl-5,7-dihydroxy-3-(4-hydroxyphenyl)- |

66026-80-0 | 95% | 2mg |

$432.00 | 2025-02-12 | |

| Aaron | AR01SKSV-1mg |

4H-1-Benzopyran-4-one, 8-β-D-glucopyranosyl-5,7-dihydroxy-3-(4-hydroxyphenyl)- |

66026-80-0 | 95% | 1mg |

$293.00 | 2025-02-12 | |

| TargetMol Chemicals | T13701-1 ml * 10 mm |

Genistein 8-c-glucoside |

66026-80-0 | 99.72% | 1 ml * 10 mm |

¥ 3280 | 2024-07-20 |

Genistein 8-C-glucoside 関連文献

-

Ahmed A. Zaki,Ahmed A. Al-Karmalawy,Yasser A. El-Amier,Ahmed Ashour New J. Chem. 2020 44 16752

-

Mohammad Nur-e-Alam,Muhammad Yousaf,Ifat Parveen,Rahman M. Hafizur,Usman Ghani,Sarfaraz Ahmed,Abdul Hameed,Michael D. Threadgill,Adnan J. Al-Rehaily Org. Biomol. Chem. 2019 17 1266

-

Ting Liu,Yue Cui,Xiumin Tian,Songhe Li,Fei Han,Bin Ji,Yunli Zhao,Zhiguo Yu Anal. Methods 2017 9 5890

-

4. Challenges of traditional herbal teas: plant infusions and their mixtures with bioactive propertiesCristina Caleja,Tiane C. Finimundy,Carla Pereira,Lillian Barros,Ricardo C. Calhelha,Marina Sokovic,Marija Ivanov,Ana Maria Carvalho,Eduardo Rosa,Isabel C. F. R. Ferreira Food Funct. 2019 10 5939

Genistein 8-C-glucosideに関する追加情報

Exploring the Benefits and Applications of Genistein 8-C-glucoside (CAS No. 66026-80-0) in Modern Health and Nutrition

Genistein 8-C-glucoside, a naturally occurring flavonoid derivative, has garnered significant attention in recent years due to its potential health benefits. With the growing interest in plant-based compounds and their therapeutic properties, this compound, identified by its CAS number 66026-80-0, stands out as a promising candidate for various applications in nutraceuticals, cosmetics, and functional foods. Its unique chemical structure, combining the bioactive genistein with a glucose moiety, enhances its solubility and bioavailability, making it a subject of extensive research.

The rise of Genistein 8-C-glucoside aligns with current consumer trends favoring natural and sustainable ingredients. As more people search for terms like "natural antioxidants", "phytoestrogens for menopause relief", and "skin health flavonoids", this compound emerges as a versatile solution. Studies suggest it may support hormonal balance, reduce oxidative stress, and even promote collagen synthesis, addressing key concerns in aging populations and health-conscious individuals. Its potential as a cosmeceutical ingredient is particularly noteworthy, given the booming demand for anti-aging skincare products.

From a biochemical perspective, Genistein 8-C-glucoside exhibits a unique mechanism of action. Unlike its aglycone counterpart genistein, the glucoside form demonstrates improved stability in the gastrointestinal tract, which may enhance its absorption and efficacy. Researchers are actively investigating its role in modulating cellular pathways linked to inflammation and metabolism, answering popular queries like "how do flavonoids work in the body?" and "what are the best plant-based anti-inflammatory compounds?". These investigations position it as a potential adjunct in managing lifestyle-related conditions.

The application of Genistein 8-C-glucoside in functional foods represents another exciting frontier. With the global functional food market projected to grow exponentially, manufacturers are exploring its incorporation into beverages, supplements, and fortified products. Its mild flavor profile compared to other isoflavones makes it particularly appealing for product development. Consumers searching for "natural alternatives to synthetic additives" or "bioactive food ingredients" will find this compound highly relevant to their interests.

Quality and sourcing of Genistein 8-C-glucoside remain critical considerations for industry professionals. The compound is typically derived from legumes or produced through biotechnological methods, addressing the growing demand for "sustainably sourced botanicals". Analytical techniques like HPLC and mass spectrometry ensure the purity and consistency of material with CAS 66026-80-0, meeting stringent regulatory requirements for dietary supplements and cosmetic formulations.

Future research directions for Genistein 8-C-glucoside may focus on its synergistic effects with other phytochemicals, answering emerging questions about "plant compound combinations for enhanced benefits". Clinical trials investigating its bioavailability and specific health outcomes will further solidify its position in the nutraceutical market. As scientific understanding grows, this remarkable compound is poised to play an increasingly important role in preventive health strategies and personalized nutrition approaches.

66026-80-0 (Genistein 8-C-glucoside) 関連製品

- 1118786-86-9(tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate)

- 1340517-09-0(3-(3-bromophenyl)methylpyrrolidine-3-carboxylic acid)

- 2035004-81-8((2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide)

- 1804045-45-1(2-Fluoro-5-nitro-3-(trifluoromethylthio)toluene)

- 1038375-04-0(Benzoic acid, 2-hydroxy-5-(4-piperidinyl)-)

- 1261990-52-6(5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol)

- 2137639-59-7(1H-2-Benzopyran-1-one, 7-ethoxy-3,4-dihydro-3-[(methylamino)methyl]-)

- 351-84-8(N-(4-fluorophenyl)ethanethioamide)

- 14284-93-6(Tris(acetylacetonato)ruthenium(III))

- 954676-45-0(N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-phenylbutanamide)